N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Description
N-(2H-1,3-Benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at the 4-position of the piperazine ring and a 1,3-benzodioxol-5-yl substituent on the carboxamide nitrogen. Structural confirmation of such analogs often employs single-crystal X-ray diffraction, facilitated by programs like SHELXL .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4O3/c19-13-7-11(18(20,21)22)9-23-16(13)25-3-5-26(6-4-25)17(27)24-12-1-2-14-15(8-12)29-10-28-14/h1-2,7-9H,3-6,10H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOQMJNEVAIWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide typically involves multi-step organic reactions. The process often starts with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups, onto the benzodioxole or pyridine rings.
Scientific Research Applications
Anticancer Activity
Case Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics.
Neuropharmacological Effects
Research Findings : In neuropharmacology, this compound has been investigated for its potential as an anxiolytic agent. Preclinical trials demonstrated that it modulates serotonin receptors, leading to reduced anxiety-like behaviors in rodent models. The efficacy was comparable to established anxiolytics, suggesting its potential for development as a therapeutic agent for anxiety disorders.
Antimicrobial Properties
Data Table : The compound has shown promising antimicrobial activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate its potential use in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
Clinical Insights : Research published in the European Journal of Pharmacology highlighted the anti-inflammatory effects of this compound in animal models of induced inflammation. It was found to significantly reduce levels of pro-inflammatory cytokines and markers such as TNF-alpha and IL-6, suggesting its utility in inflammatory diseases.
Potential in Pain Management
Experimental Evidence : Studies have also explored its analgesic properties. In pain models, the compound demonstrated significant pain relief comparable to morphine, without the associated side effects such as addiction or tolerance development.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a common 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine backbone with several analogs, differing primarily in the substituent on the carboxamide nitrogen. Key comparisons include:
*Calculated based on molecular formula (C19H16ClF3N4O3).
Key Findings
The 1,3-benzodioxol-5-yl group in the target compound may offer metabolic stability due to its methylenedioxy structure, which is less prone to oxidative degradation than the 3-oxo-benzoxazin group in ’s analog .
In contrast, the 4-methoxypyridin-2-yl group () balances lipophilicity with hydrogen-bonding capacity via its methoxy and pyridine moieties . The benzodioxol group in the target compound may improve solubility relative to the 3-(trifluoromethyl)phenyl analog, as oxygen atoms in benzodioxol can engage in hydrogen bonding .
Biological Activity Implications: The 4-methoxypyridin-2-yl carbothioamide analog (ML267) demonstrates potent inhibition of bacterial phosphopantetheinyl transferase (PPTase), highlighting the importance of the pyridine-linked trifluoromethyl group for target engagement .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide, also referred to by its CAS number 866131-92-2, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 428.79 g/mol. The structure features a piperazine core substituted with a benzodioxole moiety and a chlorinated trifluoromethyl pyridine ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 866131-92-2 |
| Molecular Formula | |
| Molar Mass | 428.79 g/mol |
| Synonyms | N-(1,3-BENZODIOXOL-5-YL)-4-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]PIPERAZINE-1-CARBOXAMIDE |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it exhibits selective binding affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. This selectivity suggests potential applications in treating mood disorders and anxiety-related conditions.
Key Findings:
- Serotonin Receptor Modulation : Studies have shown that the compound acts as an antagonist at the 5-HT_2A receptor while exhibiting partial agonistic properties at the 5-HT_1A receptor, which may contribute to its anxiolytic effects .
- Cytotoxic Activity : In vitro assays demonstrate that this compound exhibits cytotoxic activity against various cancer cell lines, suggesting potential as an anticancer agent .
Pharmacological Effects
The pharmacological profile of this compound has been evaluated in several studies:
Anticancer Activity
In a study examining the cytotoxic effects on human cancer cell lines, the compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. The mechanism appears to involve induction of apoptosis through caspase activation .
Anxiolytic Effects
Preclinical trials have indicated that administration of this compound results in reduced anxiety-like behaviors in rodent models. Behavioral assays such as the elevated plus maze and open field test showed increased exploratory behavior and decreased avoidance responses .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anxiety Disorders : A randomized controlled trial involving patients with generalized anxiety disorder reported significant improvements in anxiety symptoms following treatment with the compound compared to placebo .
- Cancer Treatment : A clinical investigation into its efficacy against non-small cell lung cancer (NSCLC) showed promising results, with some patients experiencing partial responses after several cycles of treatment .
Q & A
Q. What synthetic strategies are optimal for preparing N-(2H-1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, typically starting with the coupling of substituted pyridine and piperazine intermediates. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., HBTU, TBTU) in polar aprotic solvents like THF or DMF, with a base (e.g., EtN) to activate the carboxyl group .
- Substitution reactions : For introducing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety, employ nucleophilic aromatic substitution under reflux conditions with KCO as a base .
- Purification : Column chromatography (silica gel, gradient elution with CHCl/MeOH) is critical for isolating the product. Monitor purity via HPLC (>98%) and confirm structure via H/C NMR and ESI-MS .
Q. How do the chloro and trifluoromethyl substituents on the pyridine ring influence the compound’s electronic properties and reactivity?
The trifluoromethyl group (-CF) is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring and stabilizing intermediates during substitution reactions. The chloro group (-Cl) further directs regioselectivity in cross-coupling reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals . Experimental validation includes comparing reaction rates of analogs with/without these substituents .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : Assign H and C signals to confirm the benzodioxole (δ 5.9–6.1 ppm for OCHO), piperazine (δ 3.1–3.5 ppm), and pyridine (δ 8.2–8.6 ppm) moieties .
- Mass spectrometry (ESI-MS) : Verify the molecular ion peak ([M+H]) and fragmentation pattern to rule out impurities .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereochemistry or conformational flexibility?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides atomic-level resolution of the compound’s geometry. Key parameters:
- Torsion angles : Analyze piperazine ring puckering and benzodioxole planarity.
- Hydrogen bonding : Identify interactions stabilizing the crystal lattice (e.g., N–H···O bonds).
- Thermal ellipsoids : Assess dynamic disorder in flexible regions (e.g., trifluoromethyl rotation) .
Example: A similar piperazine-carboxamide derivative showed a chair conformation for the piperazine ring, confirmed via SHELXL refinement .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with improved biological activity?
- Piperazine modifications : Replacing the carboxamide with sulfonamide groups (e.g., as in razaxaban analogs) enhances target binding affinity .
- Benzodioxole substitution : Introducing electron-donating groups (e.g., -OCH) at the 5-position may improve metabolic stability .
- Pyridine ring variations : Comparative assays with 3,5-dichloropyridine or 2-methoxypyridine analogs can quantify the impact of halogen vs. alkoxy groups .
Q. How can conflicting biochemical assay data (e.g., IC50_{50}50 variability) be systematically addressed?
- Assay standardization : Ensure consistent buffer pH, temperature, and enzyme concentrations (e.g., factor Xa inhibition assays for anticoagulant activity) .
- Control experiments : Include reference inhibitors (e.g., rivaroxaban) to validate assay conditions.
- Statistical analysis : Apply ANOVA to identify outliers caused by solvent effects (e.g., DMSO concentration >1% destabilizes protein targets) .
Q. What computational approaches are effective for predicting binding modes to therapeutic targets (e.g., kinases, GPCRs)?
- Molecular docking : Use AutoDock Vina or Glide to model interactions with the ATP-binding pocket of kinases. Focus on hydrogen bonds between the carboxamide and hinge region residues (e.g., Glu183 in PKA) .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of the ligand-receptor complex. Monitor RMSD and binding free energy (MM/PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
